3-Iodotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3775. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

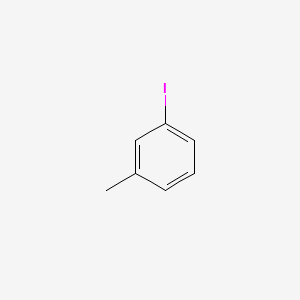

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7I/c1-6-3-2-4-7(8)5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLCPISYURGTGLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060809 | |

| Record name | m-Iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-95-6 | |

| Record name | 3-Iodotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3775 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-iodo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.926 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-IODOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H574IR35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodotoluene

CAS Number: 625-95-6

Synonyms: m-Iodotoluene, 1-Iodo-3-methylbenzene, 3-methyl-iodobenzene

Introduction

3-Iodotoluene is an aromatic organic compound that serves as a crucial building block in a multitude of synthetic chemical processes.[1][2] As an iodinated aromatic hydrocarbon, it exhibits unique reactivity, making it an invaluable intermediate in the synthesis of complex molecules.[1][3] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it is employed in the construction of active pharmaceutical ingredients (APIs) and novel crop protection agents.[1][3] Furthermore, its applications extend to material science, where it is used in the creation of advanced materials, dyes, and pigments.[1] The presence of an iodine atom on the toluene scaffold makes this compound an excellent substrate for various carbon-carbon bond-forming reactions, which are fundamental to modern organic chemistry.[3]

Physicochemical Properties

The physical and chemical properties of this compound are well-documented, providing essential information for its handling, storage, and application in experimental settings. This data is critical for researchers and chemists to predict its behavior in reactions and to ensure safe laboratory practices.

| Property | Value |

| CAS Number | 625-95-6[1][4] |

| Molecular Formula | C₇H₇I[1][4][5] |

| Molecular Weight | 218.03 g/mol [1] |

| Appearance | Colorless to yellow clear liquid[1][2] |

| Density | 1.698 g/mL at 25 °C[1][4][5] |

| Melting Point | -27 °C[4][5][6] |

| Boiling Point | 80-82 °C at 10 mmHg[1][4][5] |

| 211.5 °C at 760 mmHg[7] | |

| Flash Point | 83 °C (181.4 °F) - closed cup |

| Refractive Index | n20/D 1.604[1][4][5] |

| Solubility | Not miscible in water. Soluble in benzene, alcohol, and ether.[2][4][5] |

| LogP | 3.71[6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, typically involving the diazotization of 3-toluidine (m-toluidine) followed by a Sandmeyer-type reaction with an iodide salt. This method provides a reliable route to the desired product.

Synthesis of this compound via Diazotization

This protocol outlines the general steps for the synthesis of this compound from 3-toluidine.

Materials:

-

3-toluidine (m-toluidine)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium nitrite (NaNO₂)

-

Potassium iodide (KI)

-

Sodium bisulfite (NaHSO₃) or Sodium thiosulfate (Na₂S₂O₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Diazotization: 3-toluidine is dissolved in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled 3-toluidine solution while maintaining the temperature below 5 °C. This reaction forms the diazonium salt.

-

Iodination: A solution of potassium iodide in water is prepared and added slowly to the diazonium salt solution. The mixture is stirred, and nitrogen gas is evolved as the diazonium group is replaced by iodine.

-

The reaction mixture is allowed to warm to room temperature and may be gently heated to ensure the complete decomposition of the diazonium salt.

-

Workup: The resulting mixture is cooled, and any excess iodine is quenched by the addition of a reducing agent like sodium bisulfite or sodium thiosulfate until the dark color disappears.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent such as diethyl ether. The organic extracts are combined.

-

The combined organic layers are washed with water and then with a saturated brine solution.

-

The organic layer is dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation to yield a colorless to pale yellow liquid.

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-iodine bond. This feature makes it a valuable precursor in the development of pharmaceuticals and agrochemicals.[3]

Cross-Coupling Reactions

A major application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[3] These reactions are powerful tools for forming carbon-carbon bonds, allowing for the construction of complex molecular frameworks from simpler starting materials.[3] In the context of drug development, these reactions enable the synthesis of a wide variety of drug candidates by attaching different molecular fragments to the toluene ring.[3]

Preparation of Indene Derivatives

Research has shown that this compound can be used in the preparation of indene derivatives.[4][8] These derivatives are important structural motifs found in various biologically active compounds and materials.

General Experimental Workflow for Suzuki Coupling

The following is a generalized workflow for a Suzuki coupling reaction using this compound.

Materials:

-

This compound

-

An appropriate boronic acid or boronate ester

-

A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

A solvent system (e.g., toluene/water, dioxane/water, or DMF)

Procedure:

-

Reaction Setup: A reaction vessel is charged with this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

The vessel is purged with an inert gas (e.g., argon or nitrogen).

-

The solvent system is added, and the mixture is heated with stirring for a specified period, with the reaction progress monitored by techniques like TLC or GC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted into an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired coupled product.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 625-95-6 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound | CAS#:625-95-6 | Chemsrc [chemsrc.com]

- 7. Iodotoluene - Wikipedia [en.wikipedia.org]

- 8. This compound, 99% 625-95-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 3-Iodotoluene (also known as m-iodotoluene). The information is curated for professionals in research and development, offering a concise and data-driven resource. This document summarizes key quantitative data in a structured format, details relevant experimental methodologies, and provides a logical workflow for property determination.

Core Physical Properties

This compound, with the CAS number 625-95-6, is an aromatic organic compound.[1] It presents as a clear, colorless to pale yellow, heavy liquid.[2][3] Its molecular formula is C₇H₇I.[4]

Quantitative Data Summary

The physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes |

| Molecular Weight | 218.03 | g/mol | [5] |

| Density | 1.698 | g/mL | at 25 °C[3][6] |

| Melting Point | -27 | °C | [4][6][7] |

| Boiling Point | 80-82 | °C | at 10 mmHg[4][6] |

| 204 | °C | [8] | |

| Refractive Index | 1.604 | n20/D | [4][6] |

| Solubility in Water | Not miscible/Insoluble | - | [1][2][6][7] |

| Solubility in Organic Solvents | Soluble | - | Soluble in benzene, alcohol, and ether[1][2][6][7] |

| Flash Point | 82 - 83 | °C | [4][9] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a digital density meter.

Method using a Pycnometer:

-

Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent and dry it completely.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Filling with the Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. The temperature of the sample should be controlled, typically at 25 °C.

-

Weighing the Filled Pycnometer: Weigh the pycnometer filled with this compound.

-

Calibration with Water: Repeat the process using distilled water of a known density at the same temperature.

-

Calculation: The density of this compound is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water

Determination of Melting Point

For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies.

General Method:

-

Sample Preparation: Place a small amount of this compound in a small test tube or capillary tube.

-

Cooling Bath: Immerse the tube in a cooling bath (e.g., a mixture of ice and salt, or a cryostat).

-

Temperature Monitoring: Place a calibrated thermometer or temperature probe in the sample.

-

Observation: Slowly cool the sample while gently stirring. Record the temperature at which the first crystals appear and the temperature at which the entire sample solidifies. This range is the melting point.[10][11][12]

Determination of Boiling Point

The boiling point can be determined by distillation or using a micro-boiling point method.[13][14]

Micro-Boiling Point Method (Thiele Tube):

-

Sample Preparation: Place a small amount of this compound into a small test tube.

-

Capillary Tube Insertion: Invert a sealed-end capillary tube into the test tube.

-

Heating: Heat the test tube in a Thiele tube containing a high-boiling point oil.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.[14][15]

-

Recording the Boiling Point: Remove the heat source and allow the apparatus to cool. The temperature at which the liquid is drawn back into the capillary tube is the boiling point.[14]

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.

General Method:

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

-

Sample Application: Apply a few drops of this compound to the prism of the refractometer.

-

Temperature Control: Ensure the refractometer is at the desired temperature (typically 20 °C).

-

Measurement: Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

-

Reading: Read the refractive index value from the scale.

Determination of Solubility

The solubility of this compound in various solvents can be determined by the saturation method.[16][17][18]

General Method:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure saturation.

-

Separation: Allow the undissolved solute to settle, or separate it by centrifugation or filtration.

-

Analysis: Determine the concentration of this compound in the saturated solution using a suitable analytical technique (e.g., UV-Vis spectroscopy, gas chromatography).

-

Calculation: The solubility is expressed as the mass or moles of solute per unit volume or mass of the solvent.

Note: Due to the light sensitivity of this compound, it is advisable to conduct these experiments, particularly solubility and stability studies, under amber or red light to prevent photodegradation.[1][6]

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 3. This compound, 99% 625-95-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C7H7I | CID 12268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 625-95-6 [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. This compound [stenutz.eu]

- 9. This compound 99 625-95-6 [sigmaaldrich.com]

- 10. westlab.com [westlab.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. SSERC | Melting point determination [sserc.org.uk]

- 13. vernier.com [vernier.com]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. byjus.com [byjus.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

spectroscopic data of 3-Iodotoluene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3-Iodotoluene

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (C₇H₇I), a key aromatic halogen compound. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed data and methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of organic molecules. For this compound, NMR provides detailed information about the hydrogen and carbon framework, IR identifies the functional groups present, and MS reveals the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule. Data is typically acquired in a deuterated solvent, such as chloroform-d (CDCl₃).[1]

¹H NMR Data

The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results | Aromatic Protons (Ar-H) | ||

| Data not explicitly found in search results | Methyl Protons (-CH₃) |

Note: Specific chemical shifts, multiplicities, and coupling constants for this compound were not available in the provided search results. The table represents the expected proton environments.

¹³C NMR Data

The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule.[2] The spectra are generally recorded with broadband proton decoupling, resulting in singlet peaks for each carbon.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly found in search results | Aromatic Carbon (C-I) |

| Data not explicitly found in search results | Aromatic Carbons (Ar-C) |

| Data not explicitly found in search results | Aromatic Carbon (C-CH₃) |

| Data not explicitly found in search results | Methyl Carbon (-CH₃) |

Note: While sources confirm the existence of ¹³C NMR data for this compound[4][5], specific chemical shift values were not detailed in the search results.

Infrared (IR) Spectroscopy Data

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds.[6] This technique is excellent for identifying functional groups.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100–3000 | C-H Stretch | Aromatic |

| 3000–2850 | C-H Stretch | Alkane (Methyl) |

| 1600–1400 | C-C Stretch (in-ring) | Aromatic |

| ~800-600 | C-I Stretch | Aryl Iodide |

Note: This table is based on characteristic IR absorption ranges for the functional groups present in this compound.[8] Specific peak values from a measured spectrum were not available in the search results.

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] Electron Ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation.[10][11]

| m/z | Relative Intensity (%) | Assignment |

| 218 | 100 | [M]⁺ (Molecular Ion) |

| 91 | ~97 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | ~38 | [C₅H₅]⁺ |

| 39 | ~9 | [C₃H₃]⁺ |

Data sourced from PubChem and ChemicalBook.[5][12] The molecular ion is typically the base peak or a very intense peak.[10]

Experimental Protocols

The quality of spectroscopic data is highly dependent on proper sample preparation and instrument operation.[13]

NMR Spectroscopy Protocol (Solution-State)

-

Sample Preparation : Accurately weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[14][15]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[13] Gently vortex or sonicate to ensure the sample dissolves completely.[13]

-

Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small, tight plug of glass wool directly into a clean 5 mm NMR tube.[14]

-

Standard Addition (Optional) : For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.[1][15]

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.[13]

-

Shim the magnetic field to maximize its homogeneity and improve spectral resolution.[13]

-

Tune the probe to the desired nucleus (¹H or ¹³C).[13]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.

-

IR Spectroscopy Protocol (Neat Liquid)

-

Prepare Salt Plates : Ensure two infrared-transparent salt plates (e.g., NaCl or KBr) are clean and dry. Handle them only by the edges to avoid moisture contamination.

-

Sample Application : Place 1-2 drops of neat (pure) this compound liquid onto the surface of one salt plate.[16]

-

Create Thin Film : Place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between them, free of air bubbles.[16]

-

Acquire Spectrum : Place the "sandwich" assembly into the sample holder of the IR spectrometer.[16]

-

Data Collection : Run the IR scan to obtain the spectrum, which plots absorbance or transmittance against wavenumber (cm⁻¹).

-

Cleaning : After analysis, immediately disassemble the plates, rinse them with a dry solvent (like acetone), and dry them thoroughly before returning them to a desiccator.[16]

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the this compound sample into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system. The sample is vaporized in a vacuum.[17]

-

Ionization : In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion ([M]⁺•).[10][11]

-

Fragmentation : The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic charged fragments and neutral species.[17]

-

Mass Analysis : The positively charged ions (both the molecular ion and fragments) are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion.[11]

-

Detection : An ion detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. This compound(625-95-6) 13C NMR [m.chemicalbook.com]

- 5. This compound | C7H7I | CID 12268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Experimental Design [web.mit.edu]

- 7. amherst.edu [amherst.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Mass Spectrometry [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound(625-95-6) MS spectrum [chemicalbook.com]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation [nmr.chem.umn.edu]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. webassign.net [webassign.net]

- 17. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

Solubility of 3-Iodotoluene in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodotoluene, an aromatic organoiodine compound, serves as a crucial intermediate in the synthesis of a variety of pharmaceutical and specialty chemical products. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction chemistry, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound, details experimental protocols for solubility determination, and illustrates the key factors influencing its dissolution.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be miscible. This compound is a relatively nonpolar molecule due to its aromatic ring and the large, polarizable iodine atom. This structure dictates its solubility profile, favoring dissolution in nonpolar or weakly polar organic solvents over highly polar solvents like water.

Qualitative Solubility Data

Based on available chemical literature, the solubility of this compound in various common organic solvents can be summarized as follows. It is important to note that these are qualitative descriptions and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

| Solvent Class | Solvent | Qualitative Solubility | Citation(s) |

| Aromatic Hydrocarbons | Benzene | Soluble | [1][2][3][4] |

| Alcohols | General (Alcohol) | Soluble | [1][3][4] |

| Ethanol | Miscible | [1] | |

| Ethers | General (Ether) | Soluble | [1][3][4] |

| Diethyl Ether | Miscible | [1] | |

| Water | Water | Insoluble / Not miscible | [1][5][3][4] |

Experimental Protocol for Solubility Determination

The following is a detailed, representative protocol for the quantitative determination of the solubility of a liquid solute like this compound in an organic solvent using the gravimetric method. This method is straightforward and relies on the precise measurement of mass.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (high purity)

-

Selected organic solvent (e.g., hexane, toluene, ethanol)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or beakers

-

Oven or vacuum oven

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved this compound is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to permit the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered saturated solution in the evaporation dish.

-

Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound (a vacuum oven at a lower temperature is preferable).

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has evaporated.

-

-

Calculation of Solubility:

-

The final constant mass represents the mass of the dissolved this compound.

-

The mass of the solvent is the difference between the initial mass of the filtered solution and the final mass of the solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent: (mass of solute / mass of solvent) x 100

-

g/100 mL solvent: (mass of solute / volume of solvent) x 100

-

mol/L: (moles of solute / liters of solution)

-

-

Visualizing Key Relationships

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the primary factors that influence its dissolution in organic solvents.

Caption: Key factors influencing the solubility of this compound.

Experimental Workflow for Solubility Determination

The process of experimentally determining the solubility of this compound can be visualized as a systematic workflow, from preparation to final data analysis.

Caption: General workflow for determining the solubility of this compound.

Conclusion

While quantitative solubility data for this compound is not extensively documented, its qualitative behavior aligns with fundamental principles of organic chemistry, indicating good solubility in nonpolar and weakly polar organic solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. A comprehensive understanding of the factors influencing solubility and a systematic experimental approach are essential for the successful application of this compound in research and development.

References

- 1. This compound [chembk.com]

- 2. This compound | 625-95-6 [chemicalbook.com]

- 3. 3-Iodo Toluene, 3- iodotoluene-625-95-6, this compound, m-tolyliodide manufacturer in India. [sodiumiodide.net]

- 4. Infinium Pharmachem Limited [infiniumpharmachem.com]

- 5. This compound, 99% | Fisher Scientific [fishersci.ca]

3-Iodotoluene: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety data, handling precautions, and experimental context for 3-Iodotoluene (CAS No. 625-95-6). The information is curated to meet the needs of laboratory personnel and professionals in drug development, ensuring safe and compliant use of this chemical compound.

Section 1: Chemical and Physical Properties

This compound, also known as 1-iodo-3-methylbenzene, is a combustible liquid with a molecular formula of C7H7I and a molecular weight of 218.04 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Appearance | Yellow, clear liquid[1] |

| Molecular Formula | C7H7I[1] |

| Molecular Weight | 218.04 g/mol [1] |

| Melting Point/Freezing Point | -27°C[1][2] |

| Boiling Point | 80 - 82 °C at 13 hPa[1] |

| Flash Point | 83 °C (closed cup)[1][3] |

| Density | 1.698 g/mL at 25 °C[1] |

| Water Solubility | No data available[1] |

Section 2: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

GHS Pictogram:

Hazard Statements:

-

H227: Combustible liquid.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in Table 2.

| Code | Statement |

| P210 | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4] |

| P264 | Wash skin thoroughly after handling.[1][4] |

| P271 | Use only outdoors or in a well-ventilated area.[4] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |

| P319 | Get medical help if you feel unwell.[4] |

| P321 | Specific treatment (see supplemental first aid instruction on this label).[4] |

| P332+P317 | If skin irritation occurs: Get medical help.[4] |

| P337+P317 | If eye irritation persists: Get medical help.[4] |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[4] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[1][4] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[1] |

Section 3: Toxicological Data

The available toxicological data for this compound is limited. The acute oral toxicity has been determined in rats.

| Test | Species | Route | Value |

| LD50 | Rat | Oral | 2296 mg/kg[2][6] |

Section 4: Experimental Protocols

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[2][4][6] The principle of the test is a stepwise procedure with the use of a limited number of animals per step.[6] The outcome of each step determines the dose for the subsequent step.[6] The method allows for the classification of the substance into a defined toxicity class based on the observed mortality.[4]

-

Procedure: A single dose of the substance is administered orally by gavage to a group of animals.[3] Animals are fasted before dosing.[3]

-

Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[3] Body weight is recorded at specified intervals.[3]

-

Endpoint: The LD50 is estimated based on the number of mortalities at different dose levels.

Acute Dermal Irritation/Corrosion - OECD Test Guideline 404

This guideline provides a method for assessing the potential of a substance to cause skin irritation or corrosion.[7][8]

-

Test Animals: The albino rabbit is the preferred species.[7]

-

Procedure: A single dose of the test substance is applied to a small area of the animal's skin.[7] The exposure period is typically 4 hours.[7]

-

Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified time points after patch removal.[9]

-

Endpoint: The severity of the skin reactions is scored and used to classify the substance's irritation potential.

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This test is designed to evaluate the potential of a substance to cause eye irritation or damage.[10]

-

Test Animals: Healthy, young adult albino rabbits are typically used.[11]

-

Procedure: A single dose of the substance is applied to the conjunctival sac of one eye of the animal.[12] The untreated eye serves as a control.[12]

-

Observations: The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals after application.[12]

-

Endpoint: The severity and reversibility of the ocular lesions are scored to determine the irritation potential of the substance.

Section 5: Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety. The following diagram illustrates a recommended workflow for handling this chemical.

Caption: Recommended workflow for the safe handling of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[6]

-

Respiratory Protection: If working outside of a fume hood or in a poorly ventilated area, a NIOSH/MSHA-approved respirator may be necessary.[6]

Storage:

Section 6: Emergency Procedures

First-Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Seek medical attention.[1]

-

In case of skin contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1][7] If irritation persists, seek medical attention.[1]

-

If inhaled: Move the person to fresh air.[1][7] If breathing is difficult, give oxygen.[7] If not breathing, give artificial respiration.[1][7] Seek medical attention.[1][7]

-

If swallowed: Do NOT induce vomiting.[1][7] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][7] Seek immediate medical attention.[1]

Spill Response:

-

Ensure adequate ventilation and wear appropriate PPE.[1]

-

Remove all sources of ignition.[1]

-

Contain the spill using a non-combustible absorbent material such as sand, earth, or vermiculite.[1][6]

-

Collect the absorbed material and place it in a suitable, closed container for disposal.[1][6]

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

-

Specific hazards: Hazardous decomposition products formed under fire conditions include carbon oxides and hydrogen iodide.[1][6]

-

Protective equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Section 7: Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is considered hazardous waste and should not be disposed of in regular trash or poured down the drain. Contact a licensed professional waste disposal service to ensure proper disposal.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. researchgate.net [researchgate.net]

- 5. oecd.org [oecd.org]

- 6. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 3-Iodotoluene

Audience: Researchers, Scientists, and Drug Development Professionals

Core Focus: This document provides an in-depth examination of the chemical reactivity of the carbon-iodine (C-I) bond in 3-iodotoluene. As an iodinated aromatic compound, this compound is a versatile building block in organic synthesis, primarily due to the high reactivity of the C-I bond.[1][2] This guide details its participation in key cross-coupling reactions and other transformations, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to support advanced research and development.

Core Reactivity Principles

The utility of this compound as a synthetic intermediate is rooted in the properties of its carbon-iodine bond. Among aryl halides, the C-I bond is the longest and weakest. This low bond dissociation energy facilitates the oxidative addition step in palladium-catalyzed cross-coupling reactions, which is often the rate-determining step of the catalytic cycle.[3] Consequently, aryl iodides like this compound are generally more reactive than their corresponding bromides and chlorides, often enabling reactions to proceed under milder conditions with higher efficiency.[3][4]

Data Presentation: Carbon-Halogen Bond Dissociation Energies (BDE)

The table below provides context for the reactivity of the C-I bond compared to other carbon-halogen bonds in analogous aromatic systems.

| Bond Type (in Phenyl Halide) | Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| C-I | ~65 | Highest |

| C-Br | ~81 | Intermediate |

| C-Cl | ~96 | Lower |

| C-F | ~127 | Lowest (Generally Unreactive) |

Note: Values are approximate for the phenyl halide and serve as a reference for the trend applicable to this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery and materials science.[1] These reactions enable the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[5] Given the high reactivity of the C-I bond, this compound readily participates in these transformations.[3]

| Parameter | Condition | Purpose / Comment |

| Aryl Halide | This compound (1.0 eq) | Electrophilic partner |

| Boronic Acid | Arylboronic Acid (1.2 eq) | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ (0.5-2 mol%) or Pd(dppf)Cl₂ | Facilitates the catalytic cycle[6] |

| Base | K₂CO₃, K₃PO₄, or Amberlite IRA-400(OH) | Activates the organoboron species[7] |

| Solvent | Dioxane/H₂O, Toluene, or Ethanol/H₂O | Solubilizes reactants and reagents |

| Temperature | 60 - 100 °C | Provides energy for reaction activation |

| Typical Yield | 75 - 95% | Highly efficient for aryl iodides |

This generalized protocol is adapted from established procedures for aryl iodides.[7][8]

-

Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and a base such as potassium carbonate (2.0 mmol, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%). Add the solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) via syringe.

-

Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS until the this compound is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired biaryl product.

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.[9][10]

Heck-Mizoroki Reaction

The Heck reaction couples this compound with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond.[11] The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and subsequent β-hydride elimination.[12][13]

| Parameter | Condition | Purpose / Comment |

| Aryl Halide | This compound (1.0 eq) | Electrophilic partner |

| Alkene | Allyl Alcohol, Styrene, etc. (1.5 eq) | Nucleophilic partner |

| Catalyst | Pd(OAc)₂ (5 mol%) | Initiates the catalytic cycle |

| Base | Et₃N (Triethylamine) or NaOAc | Neutralizes HX produced, regenerates catalyst[11] |

| Solvent | DMF, NMP, or Toluene | High-boiling polar aprotic solvent |

| Temperature | 90 - 120 °C | Typically requires elevated temperatures |

| Typical Yield | 60 - 85% | Good yields, dependent on alkene partner |

This protocol is based on a documented procedure using this compound.

-

Reaction Setup: In an oven-dried Schlenk tube under a nitrogen atmosphere, add this compound (0.45 mmol, 1.0 eq), allyl alcohol (2.45 mmol, 5.4 eq), and palladium(II) acetate (0.0225 mmol, 5 mol%).

-

Reagent Addition: Add anhydrous DMF (0.4 mL) followed by triethylamine (2.45 mmol, 5.4 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature for 10 minutes, then heat in an oil bath to 90 °C for 24 hours. Monitor by TLC.

-

Work-up: After cooling, quench the reaction with an aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to isolate the functionalized product.

Caption: The catalytic cycle for the Heck-Mizoroki reaction.[12][13]

Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond between this compound and a terminal alkyne.[14] The reaction uniquely employs a dual catalytic system of palladium and a copper(I) salt.[4][15]

| Parameter | Condition | Purpose / Comment |

| Aryl Halide | This compound (1.0 eq) | Electrophilic partner |

| Alkyne | Terminal Alkyne (1.2 eq) | Nucleophilic partner |

| Pd Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Main cross-coupling catalyst[15] |

| Cu Co-catalyst | CuI (4 mol%) | Activates the alkyne[15] |

| Base | Et₃N (Triethylamine) | Serves as base and often as co-solvent |

| Solvent | THF or DMF | Anhydrous polar aprotic solvent |

| Temperature | Room Temperature to 70 °C | Mild conditions due to high reactivity of iodide |

| Typical Yield | 80 - 98% | Very efficient and high-yielding reaction |

This protocol is adapted from general procedures for aryl iodides.[15][16]

-

Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (5 mL) via syringe. Stir for 5 minutes to dissolve the solids. Slowly add the terminal alkyne (1.2 mmol, 1.2 eq) via syringe.

-

Reaction Execution: Stir the reaction at room temperature. The formation of a precipitate (triethylammonium iodide) is often observed. Monitor reaction completion by TLC (typically 2-4 hours).

-

Work-up: Dilute the mixture with ethyl acetate (20 mL) and filter through a plug of Celite to remove insoluble salts, washing the plug with additional ethyl acetate.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired substituted alkyne.

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.[15]

Other Key Transformations

Grignard Reagent Formation

The C-I bond in this compound is susceptible to insertion by magnesium metal, forming a highly nucleophilic organometallic species known as a Grignard reagent.[17][18] This reagent is a powerful tool for forming new carbon-carbon bonds via reaction with various electrophiles, such as aldehydes, ketones, and esters.[19]

| Parameter | Condition | Purpose / Comment |

| Aryl Halide | This compound (1.0 eq) | Precursor to the Grignard reagent |

| Metal | Magnesium turnings (1.1 eq) | Reacts with aryl halide to form C-Mg bond |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent; must be aprotic[20] |

| Initiation | Iodine crystal, sonication | Activates the Mg surface[17] |

| Temperature | Room Temperature to Reflux | Formation is exothermic |

| Electrophile | Ketone, Aldehyde, CO₂, etc. | Reacts with the formed Grignard reagent |

| Work-up | Aqueous acid (e.g., NH₄Cl, HCl) | Protonates the alkoxide intermediate |

This protocol describes the formation of the Grignard reagent and its subsequent reaction with an electrophile (e.g., acetone).[17][21]

-

Reaction Setup: Assemble a flame-dried, three-neck flask with a condenser and an addition funnel under an inert atmosphere. Add magnesium turnings (1.1 eq) and a small crystal of iodine to the flask.

-

Reagent Preparation: In the addition funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL).

-

Initiation: Add a small portion (~1 mL) of the this compound solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle bubbling begins. If it does not start, gentle heating or sonication may be applied.

-

Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes until most of the magnesium is consumed.

-

Reaction with Electrophile: Cool the Grignard solution in an ice bath. Add a solution of the electrophile (e.g., acetone, 1.0 eq) in anhydrous diethyl ether dropwise via the addition funnel.

-

Work-up: Once the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Purification: Separate the ether layer and extract the aqueous layer with additional diethyl ether. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the resulting alcohol product by column chromatography or distillation.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. Heck reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. fiveable.me [fiveable.me]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. google.com [google.com]

- 21. web.mnstate.edu [web.mnstate.edu]

electrophilic aromatic substitution reactions of 3-Iodotoluene

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 3-Iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. This compound presents a nuanced case for regioselectivity due to the competing directing effects of its two substituents: a weakly activating, ortho, para-directing methyl group and a weakly deactivating, ortho, para-directing iodo group. This document outlines the theoretical basis for predicting reaction outcomes, summarizes known reactivity patterns, provides detailed representative experimental protocols, and uses logical diagrams to illustrate key concepts. The information herein is intended to guide synthetic chemists in predicting and controlling the outcomes of EAS reactions on this substrate.

Theoretical Framework: Predicting Regioselectivity

The regiochemical outcome of electrophilic aromatic substitution on a disubstituted benzene ring is determined by the electronic and steric effects of the existing substituents. In this compound, the methyl (-CH₃) and iodo (-I) groups present a classic example of competing influences.

-

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent that donates electron density to the aromatic ring primarily through an inductive effect and hyperconjugation. This donation stabilizes the cationic intermediate (the sigma complex), accelerating the reaction. It is a strong ortho, para-director .

-

Iodo Group (-I): As a halogen, it exhibits a dual nature. It is deactivating due to its strong electron-withdrawing inductive effect (-I), which destabilizes the sigma complex. However, it is an ortho, para-director because it can donate a lone pair of electrons through resonance (+M effect), which preferentially stabilizes the sigma complexes formed from attack at the ortho and para positions.

When combined in this compound, these effects lead to a predictable, albeit complex, pattern of reactivity. The positions on the ring are activated or deactivated to different extents. The most likely positions for electrophilic attack are C2, C4, and C6, as they are ortho or para to at least one of the directing groups. The C5 position is sterically hindered and meta to both groups, making it the least reactive site.

The final product distribution in any specific EAS reaction will depend on the interplay between the activating effect of the methyl group and the directing (but deactivating) effect of the iodo group, as well as steric hindrance imposed by the incoming electrophile.

Caption: Logical relationship of substituent effects on this compound.

Key Electrophilic Aromatic Substitution Reactions

This section details major EAS reactions, including Friedel-Crafts acylation, nitration, halogenation, and sulfonation. While specific quantitative data for this compound is sparse in the literature, the outcomes can be predicted based on established principles and data from analogous compounds.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl₃). The reaction is generally irreversible and the product, an aryl ketone, is deactivated, preventing polyacylation.

For this compound, acylation is expected to occur at the positions activated by both substituents. Studies on the acylation of m-iodotoluene have shown that the major products are formed in the following order of prevalence: 4-iodo-2-methyl > 2-iodo-4-methyl > 2-iodo-6-methylacetophenone.[1] This indicates a preference for substitution ortho to the activating methyl group and para to the iodo group (position 4), followed by substitution ortho to both groups (position 2), and lastly, substitution para to the methyl group (position 6).

| Reaction | Electrophile | Major Products (Predicted/Observed) |

| Acetylation | CH₃CO⁺ | 1. 2-Acetyl-5-iodotoluene (at C4) 2. 2-Acetyl-3-iodotoluene (at C2) 3. 4-Acetyl-3-iodotoluene (at C6) |

Nitration

Nitration involves the introduction of a nitro group (-NO₂) using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile. Based on the directing effects, nitration of this compound is predicted to yield a mixture of isomers. The primary products are expected to be 2-iodo-4-nitrotoluene (attack at C6), 4-iodo-2-nitrotoluene (attack at C2), and 2-iodo-6-nitrotoluene (attack at C4). Steric hindrance from the bulky iodo group may disfavor substitution at the C2 position compared to the C4 and C6 positions.

| Reaction | Electrophile | Predicted Major Products |

| Nitration | NO₂⁺ | 1. 2-Iodo-4-nitrotoluene (at C6) 2. 4-Iodo-2-nitrotoluene (at C2) 3. 2-Iodo-6-nitrotoluene (at C4) |

Halogenation

Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring, typically using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or AlCl₃. The directing effects are the same as in nitration, and a mixture of isomers is expected. For bromination, the major products would likely be 2-bromo-3-iodotoluene, 4-bromo-3-iodotoluene, and 6-bromo-3-iodotoluene.

| Reaction | Electrophile | Predicted Major Products |

| Bromination | Br⁺ | 1. 4-Bromo-5-iodotoluene (at C2) 2. 2-Bromo-5-iodotoluene (at C4) 3. 2-Bromo-3-iodotoluene (at C6) |

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃) or concentrated sulfuric acid. This reaction is often reversible. The bulky nature of the SO₃ electrophile means that steric hindrance plays a significant role, often favoring the least hindered position. For this compound, substitution at the C4 and C6 positions would be sterically favored over the C2 position, which is flanked by both substituents.

| Reaction | Electrophile | Predicted Major Products |

| Sulfonation | SO₃ | 1. 5-Iodo-2-methylbenzenesulfonic acid (at C4) 3-Iodo-4-methylbenzenesulfonic acid (at C6) |

Experimental Protocols

The following protocols are representative methodologies for the key reactions described. These are adapted from standard procedures for similar substrates and should be optimized for this compound.[1][2][3][4][5]

Protocol: Friedel-Crafts Acetylation of this compound

Objective: To synthesize acetyl-3-iodotoluene isomers.

Materials:

-

This compound

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

In the flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Cool the suspension to 0°C in an ice bath.

-

Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15 minutes.

-

Following the addition, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the product mixture via column chromatography on silica gel to separate the isomers.

Caption: A generalized experimental workflow for EAS reactions.

Protocol: Nitration of this compound

Objective: To synthesize nitro-3-iodotoluene isomers.

Materials:

-

This compound

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether

-

10% Sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Prepare a nitrating mixture by slowly adding concentrated H₂SO₄ (2.0 mL) to concentrated HNO₃ (2.0 mL) in a flask cooled in an ice-salt bath. Keep the temperature below 10°C.

-

In a separate flask, cool this compound (1.0 equivalent) to 0-5°C.

-

Add the cold nitrating mixture dropwise to the stirred this compound over 30-45 minutes, ensuring the temperature does not exceed 10°C.

-

After addition, let the mixture stir at room temperature for an additional 30 minutes.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the ether extracts and wash with water, followed by 10% NaHCO₃ solution (caution: gas evolution), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the ether by rotary evaporation.

-

Analyze the resulting isomer mixture by GC-MS and purify by column chromatography or crystallization.

Conclusion

The electrophilic aromatic substitution of this compound is governed by the competing ortho, para-directing effects of a weakly activating methyl group and a weakly deactivating iodo group. This competition leads to the formation of multiple isomeric products, with substitution favored at the C2, C4, and C6 positions. While Friedel-Crafts acylation shows a preference for substitution at C4 (ortho to methyl, para to iodo), the product distribution in other reactions like nitration and halogenation will be highly sensitive to steric factors and reaction conditions. This guide provides the theoretical foundation and practical starting points for researchers to explore and optimize these transformations for applications in drug discovery and fine chemical synthesis.

References

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Iodotoluene with Arylboronic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction joins an organoboron species (like an arylboronic acid) with an organic halide or triflate.[1][2] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials, the Suzuki coupling is extensively used in pharmaceutical research, drug development, and materials science for creating complex molecular frameworks.[3][4] 3-Iodotoluene is an excellent substrate for this reaction, as the carbon-iodine bond is highly reactive towards palladium catalysts, facilitating efficient coupling.[3][] These application notes provide a detailed protocol for the reaction of this compound with various arylboronic acids.

Reaction Principle: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[4] The generally accepted mechanism consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][6]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex.[2][4]

-

Transmetalation: In the presence of a base, the aryl group from the arylboronic acid is transferred to the palladium(II) complex, displacing the iodide. The base activates the boronic acid, facilitating this transfer.[4][7]

-

Reductive Elimination: The two organic groups (the tolyl and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][6]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section provides a general and representative protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol may require optimization for specific substrates.[8]

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.2–1.5 equiv.)[8]

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1–5 mol%)[8]

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2–3 equiv.)[8]

-

Solvent (e.g., 1,4-dioxane, Toluene, DMF, often with water as a co-solvent)[8]

-

Inert gas (Argon or Nitrogen)

-

Deionized Water

-

Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Eluents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask or reaction vessel suitable for heating

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Inert gas supply line (manifold or balloon)

-

Septa and needles

-

Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

Caption: A typical experimental workflow for the Suzuki coupling reaction.[8]

Detailed Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv.), the chosen arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[8]

-

Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.[6][8]

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[9]

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material (this compound) is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3 x 20 mL of ethyl acetate).[10]

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[10]

-

Characterization: Characterize the final product using standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with different arylboronic acids. Conditions are based on typical procedures for aryl iodides.[9][11]

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 8 | >90 |

| 3 | 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | DMF | 90 | 16 | ~88 |

| 4 | 2-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Ba(OH)₂ (2.5) | DME/H₂O | 80 | 24 | ~75[] |

| 5 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ (2) | Toluene/H₂O | 90 | 12 | ~85 |

Yields are approximate and based on analogous reactions in the literature; they may vary based on specific experimental conditions. The steric hindrance in ortho-substituted arylboronic acids can lead to lower yields and require longer reaction times.[3][]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (degraded by oxygen). | Ensure thorough degassing of the reaction mixture and maintain a positive inert atmosphere.[8] Use fresh, high-quality catalyst. |

| Insufficiently strong base or poor base solubility. | Screen different bases (e.g., K₃PO₄, Cs₂CO₃ are stronger than Na₂CO₃).[][9] Ensure the base is finely powdered. | |

| Low reaction temperature. | Increase the reaction temperature, but monitor for decomposition. | |

| Protodeboronation (Boronic acid is replaced by -H) | Presence of excess water or protic solvents. | Use anhydrous solvents if possible or minimize the amount of water.[8] |

| Prolonged reaction time at high temperature. | Monitor the reaction closely and stop it once the starting material is consumed.[8] | |

| Homocoupling Byproducts (Ar-Ar and Tol-Tol) | Slow transmetalation step or catalyst decomposition. | Screen different ligands to accelerate the transmetalation step.[8] Use a more stable catalyst or a ligand stabilizer. |

| Difficulty in Purification | Close polarity of the product and starting materials/byproducts. | Optimize the mobile phase for column chromatography.[8] Consider recrystallization as an alternative purification method. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rsc.org [rsc.org]

- 11. [PDF] Novel Recyclable Pd/H-MOR Catalyst for Suzuki–Miyaura Coupling and Application in the Synthesis of Crizotinib | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: Heck Reaction Conditions for 3-Iodotoluene and Alkenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This reaction has become an indispensable tool in organic synthesis, finding broad applications in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The reaction's versatility allows for the synthesis of substituted alkenes, often with high stereoselectivity.[2]

This document provides detailed application notes and experimental protocols for the Heck reaction of 3-iodotoluene with various alkenes. This compound serves as a versatile aryl halide building block, and its coupling with different alkenes opens avenues for the synthesis of a diverse range of substituted styrene and cinnamate derivatives. The protocols outlined below are based on established literature precedents and provide a solid foundation for researchers to successfully implement these reactions in their own laboratories.

Core Principles of the Heck Reaction

The catalytic cycle of the Heck reaction typically involves a palladium(0) species. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (this compound) to form a Pd(II) complex.[3]

-

Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.[3]

-

β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[3]

-